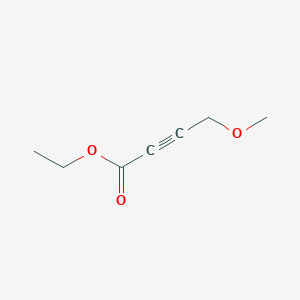

Ethyl 4-methoxybut-2-ynoate

Description

Ethyl 4-methoxybut-2-ynoate (CAS: 299184-99-9) is an alkyne-containing ester with the molecular formula C₇H₁₀O₃. Its structure features a terminal triple bond (but-2-ynoate backbone), an ethoxy ester group, and a methoxy substituent at the 4-position. This compound is primarily utilized in organic synthesis as a reactive intermediate, leveraging the triple bond’s propensity for cycloaddition or coupling reactions . Key identifiers include its InChIKey (QVGLQZSJENDCFJ-UHFFFAOYSA-N) and synonyms such as "4-Methoxy-2-butynoic acid ethyl ester" .

Properties

Molecular Formula |

C7H10O3 |

|---|---|

Molecular Weight |

142.15 g/mol |

IUPAC Name |

ethyl 4-methoxybut-2-ynoate |

InChI |

InChI=1S/C7H10O3/c1-3-10-7(8)5-4-6-9-2/h3,6H2,1-2H3 |

InChI Key |

QVGLQZSJENDCFJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C#CCOC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl Levulinate (Ethyl 4-Oxopentanoate)

Structural Differences: Ethyl levulinate (CAS: 539-88-8) contains a ketone group at the 4-position instead of a methoxy group and lacks the triple bond present in ethyl 4-methoxybut-2-ynoate. Applications: Ethyl levulinate is widely used as a biofuel additive and green solvent due to its low toxicity and renewable sourcing . In contrast, this compound’s alkyne functionality makes it more suited for click chemistry or pharmaceutical intermediate synthesis . Synthesis: Ethyl levulinate is synthesized via esterification of levulinic acid with ethanol under acid catalysis , whereas this compound likely requires alkyne-specific pathways, such as Sonogashira coupling or propargylation of methoxy precursors.

Ethyl 4-(4-Methoxyphenyl)-4-oxobut-2-enoate (CAS: 127427-28-5)

Structural Differences: This compound replaces the alkyne with an α,β-unsaturated ketone (enone) and introduces a 4-methoxyphenyl group at the 4-position. Safety: Safety data sheets highlight hazards such as respiratory irritation upon inhalation for ethyl 4-(4-methoxyphenyl)-4-oxobut-2-enoate . While similar hazards may apply to this compound, its alkyne group could pose additional risks (e.g., exothermic polymerization).

Comparative Data Table

Research Findings and Discussion

- Reactivity: this compound’s triple bond enables unique reactivity, such as Huisgen cycloaddition (click chemistry), which is absent in saturated analogs like ethyl levulinate .

- Stability: The alkyne group may render this compound less stable under prolonged storage compared to ethyl levulinate, necessitating inert atmospheres or stabilizers .

Q & A

Q. What controls are essential when testing this compound’s toxicity in cell-based assays?

- Methodology : Include vehicle controls (e.g., DMSO), positive controls (known cytotoxins), and negative controls (untreated cells). Use flow cytometry to distinguish apoptosis vs. necrosis and validate results with ATP-based viability assays .

Critical Evaluation

Q. How to address discrepancies between computational predictions and experimental results for this compound’s reactivity?

- Methodology : Re-examine computational parameters (e.g., solvation models, basis sets). Validate force fields with experimental crystallographic data. Publish negative results to refine theoretical models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.